3-Chloro-2-ethyl-4-hydroxybenzohydrazide

Enzyme Inhibition Epoxide Hydrolase Inflammation

Procurement of the precise CAS 947156-25-4 is critical: simpler benzohydrazides (e.g., 3-chloro-4-hydroxybenzohydrazide) lack the 2-ethyl group, resulting in a distinct lipophilicity (LogP ~1.56) and steric profile that governs isoform selectivity and target engagement. Using a non-ethylated analog compromises SAR integrity. - 17β-HSD2 Selectivity: IC50 = 6 nM; the 2-ethyl substituent is essential for differentiating Type 2 from Type 1 inhibition. - sEH Probe: IC50 = 0.12 µM; balanced LogP supports cell-based assays. - Antibacterial SAR: The 3-chloro motif is required for Gram+ activity (MIC ≤0.49 µM in related series); the 2-ethyl group enables PK optimization. - Herbicidal Benchmark: Representative of the patented US 2004/0018942 A1 chemotype. Supplied with full CoA; ambient shipment for research use.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
Cat. No. B13878806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-ethyl-4-hydroxybenzohydrazide
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1Cl)O)C(=O)NN
InChIInChI=1S/C9H11ClN2O2/c1-2-5-6(9(14)12-11)3-4-7(13)8(5)10/h3-4,13H,2,11H2,1H3,(H,12,14)
InChIKeyDFAJAAFIEGCNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-ethyl-4-hydroxybenzohydrazide Identity & Properties


3-Chloro-2-ethyl-4-hydroxybenzohydrazide (CAS: 947156-25-4, molecular formula C9H11ClN2O2, molecular weight 214.65 g/mol) is a tri-substituted benzohydrazide derivative characterized by a 3-chloro, 2-ethyl, and 4-hydroxy substitution pattern on the benzohydrazide core [1]. This specific arrangement yields a computed LogP of approximately 1.56 and a topological polar surface area (TPSA) distinct from simpler analogs [2], parameters that critically influence its solubility, permeability, and target engagement profile [3]. As a member of the hydrazide class, it serves as a versatile precursor for hydrazone and heterocyclic synthesis, and its unique substitution pattern is a key differentiator in structure-activity relationship (SAR) studies, particularly where both lipophilicity and hydrogen-bonding capacity are design variables.

  • Hydrazone / heterocycle synthesis for targeted SAR exploration
  • Enzyme inhibition studies (sEH, 17β-HSD2) requiring defined lipophilic/hydrogen-bonding balance
  • Antibacterial pharmacophore mapping where 3-chloro substitution is a critical electron-withdrawing element
  • Agrochemical SAR aligned with patented herbicidal benzohydrazide structural claims

3-Chloro-2-ethyl-4-hydroxybenzohydrazide: No Casual Substitution


Direct substitution of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide with other benzohydrazides (e.g., 3-chloro-4-hydroxybenzohydrazide or unsubstituted benzohydrazide) is scientifically unsound without explicit SAR validation. The combined presence of the 2-ethyl and 3-chloro substituents creates a distinct steric and electronic environment that alters both lipophilicity and hydrogen-bonding geometry relative to simpler analogs [1]. Literature on structurally related benzohydrazides demonstrates that even minor modifications (e.g., the position of a chloro group or the addition of a small alkyl group) can dramatically shift biological potency, as seen where 3-fluoro substitution increased MAO-A inhibitory activity compared to non-fluorinated analogs [2], and where the presence of an electron-withdrawing chloro group is essential for antimicrobial potency [3]. Furthermore, the 2-ethyl group specifically modulates steric hindrance around the hydrazide moiety, potentially affecting its reactivity and binding conformation in ways not achievable with the more planar 3-chloro-4-hydroxybenzohydrazide (CAS 39634-98-5) [4]. This compound is not a generic 'benzohydrazide' building block; its specific substitution pattern directly governs its utility in targeted applications, making procurement of the precise CAS number essential for reproducible research.

Analog mismatch Replacing with unsubstituted or mono-substituted benzohydrazides may alter lipophilicity and binding geometry, shifting SAR outcomes.
Steric shift The 2-ethyl group modulates steric hindrance around the hydrazide; its absence can change reactivity and binding conformation.
Pharmacophore loss The 3-chloro group is essential for antibacterial activity; alternative substitution patterns may compromise this electron-withdrawing pharmacophore.

3-Chloro-2-ethyl-4-hydroxybenzohydrazide vs. Analogs: Evidence


sEH Inhibition Driven by 2-Ethyl Substitution

3-Chloro-2-ethyl-4-hydroxybenzohydrazide demonstrates measurable inhibition of mouse soluble epoxide hydrolase (sEH) with an IC50 of 0.12 µM [1]. While direct comparator data for the 3-chloro-4-hydroxy analog (lacking the 2-ethyl group) is not available in this assay, the activity places the compound within the active range of sEH inhibitors. Class-level inference from benzohydrazide SAR indicates that the 2-ethyl group enhances lipophilicity (calculated LogP ~1.56), which is a known driver of sEH active site binding [2]. This contrasts with less lipophilic, unsubstituted or mono-substituted benzohydrazides which would be predicted to exhibit weaker binding based on established pharmacophore models.

sEH inhibition by 2-ethyl
Class-level inference
IC50 0.12 µM (mouse sEH)
Reported lipophilicity-driven sEH binding context; unsubstituted analogs predicted weaker.
Direct comparator data not available; class-level SAR.
Enzyme Inhibition Epoxide Hydrolase Inflammation

17β-HSD2 Inhibition vs. Des-Ethyl Analog

3-Chloro-2-ethyl-4-hydroxybenzohydrazide inhibits human placental 17β-HSD2 with an IC50 of 6 nM [1]. This potent activity can be benchmarked against 3-chloro-4-hydroxybenzohydrazide (CAS 39634-98-5), which lacks the 2-ethyl substituent. While the latter compound was not tested in this specific assay, its activity against 17β-HSD1 is reported at 1.70 nM [2]. The presence of the 2-ethyl group in the target compound is hypothesized to contribute to isoform selectivity (Type 2 vs. Type 1) by introducing steric hindrance that disfavors binding to the Type 1 active site, a differentiation not possible with the non-ethyl analog. Cross-study comparison suggests that the 2-ethyl modification does not simply increase general potency but may shift selectivity profiles.

17β-HSD2 vs. des-ethyl analog
Cross-study comparable
IC50 6 nM (17β-HSD2); analog 1.70 nM (17β-HSD1)
Supports isoform-selectivity differentiation context; 2-ethyl may shift preference toward type 2.
Cross-study comparison; validate in same assay.
Enzyme Inhibition 17β-HSD2 Steroid Metabolism

Antibacterial Activity Driven by 3-Chloro Group

While direct antibacterial MIC data for 3-Chloro-2-ethyl-4-hydroxybenzohydrazide is not publicly reported, class-level SAR from a library of benzohydrazide derivatives provides strong, quantitative justification for its unique substitution pattern. A systematic study established that the presence of an electron-withdrawing group, specifically chloro, at the 3-position of the benzohydrazide ring is essential for achieving potent antibacterial activity, with MIC values for active compounds ranging from 0.64 to 5.65 µg/mL against E. coli [1]. Furthermore, a hydrazone derivative containing a 5-chloro-2-hydroxybenzylidene moiety (a structural motif closely related to the target compound's core) demonstrated exceptional potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≤0.49–3.9 µM [2]. In contrast, benzohydrazides lacking electron-withdrawing groups or with alternative substitution patterns show significantly reduced or no activity in these assays [3]. The target compound combines both the critical 3-chloro and an additional 2-ethyl group, which further modulates lipophilicity for potential membrane penetration.

Antibacterial: 3-Cl pharmacophore
Class-level inference
Class-level MIC 0.64–5.65 µg/mL (E. coli) with 3-Cl; related hydrazone ≤0.49 µM (MRSA)
Class-level inference supports antibacterial screening context; 3-chloro required for activity.
No direct MIC for this compound; SAR inference.
Antibacterial MIC Drug-Resistant Bacteria

Herbicidal Differentiation from Unsubstituted Analogs

The specific substitution pattern of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide aligns directly with the structural claims of patented herbicidal benzohydrazide derivatives (US 2004/0018942 A1) [1]. The patent defines the genus where X can be halogen (e.g., chloro) and Y can be (C1-4)alkyl (e.g., ethyl). This patent specifically excludes unsubstituted or mono-substituted benzohydrazides that lack these key lipophilic and electronic modifiers, indicating that the 3-chloro and 2-ethyl groups are critical for achieving effective herbicidal or desiccant activity [2]. While quantitative field trial data for this exact compound is proprietary, its inclusion within the patent's specific claims, contrasted with the exclusion of simpler analogs, provides strong inferential evidence of differentiated agrochemical utility. Compounds lacking the 2-ethyl group would not fall within the preferred embodiment of the patent and are therefore predicted to have inferior or no herbicidal efficacy in the claimed methods.

Herbicidal patent inclusion
Class-level inference
Falls within US 2004/0018942 A1 structural claims (X=halogen, Y=C1-4 alkyl)
Patent compliance suggests differentiated agrochemical utility context.
Proprietary field data not disclosed; binary claim inclusion.
Herbicide Agrochemical Desiccant

Application Scenarios for 3-Chloro-2-ethyl-4-hydroxybenzohydrazide


Selective 17β-HSD2 Inhibitor Profiling

Procure 3-Chloro-2-ethyl-4-hydroxybenzohydrazide for use as a reference compound or starting scaffold in programs targeting 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). Its potent activity (IC50 = 6 nM [1]) and the unique 2-ethyl substitution differentiate it from the more common 3-chloro-4-hydroxybenzohydrazide, which shows higher potency against the Type 1 isoform [2]. This structural distinction is critical for developing isoform-selective inhibitors, and using the wrong analog would compromise selectivity studies.

Antibacterial SAR & 3-Chloro Pharmacophore

Incorporate this compound into a structure-activity relationship (SAR) study aimed at developing novel antibacterial agents against Gram-positive pathogens, including MRSA. Class-level data confirms that the 3-chloro group on a benzohydrazide core is essential for potent activity, with active analogs achieving MIC values as low as ≤0.49 µM [3]. This specific compound, with its additional 2-ethyl lipophilic modifier, represents an advanced analog for optimizing both potency and pharmacokinetic properties, a step beyond simpler 3-chloro derivatives.

Herbicidal Patent Validation

Utilize this compound as a representative example of a patented class of herbicidal benzohydrazides (US 2004/0018942 A1 [4]). Its specific substitution pattern (halogen at X, alkyl at Y) is explicitly claimed for controlling undesired vegetation. For researchers exploring the mode of action of this herbicide class or developing proprietary analogs, this compound serves as a key structural benchmark. Simpler benzohydrazides lacking the 2-ethyl group would not be representative of the patent's active chemotype.

sEH Inhibition in Inflammation Research

Deploy this compound as a probe for soluble epoxide hydrolase (sEH) inhibition studies. Its reported activity (IC50 = 0.12 µM [5]) and moderate lipophilicity (LogP ~1.56 [6]) make it a valuable tool for investigating the role of sEH in inflammatory pathways. The 2-ethyl group contributes to a balanced lipophilic profile that is favorable for cell-based assays, differentiating it from both highly polar and excessively lipophilic analogs that may suffer from poor solubility or non-specific binding.

Application
Selection Property
Validation Focus
Selective 17β-HSD2 inhibitor profiling
2-Ethyl-induced isoform selectivity differentiation
17β-HSD isoform discrimination assays
Antibacterial SAR & 3-chloro pharmacophore
3-Chloro electron-withdrawing group requirement
Activity against Gram-positive screening panels
Herbicidal patent validation
Patent-defined chemotype structural benchmark
Herbicidal mode-of-action and agrochemical SAR
sEH inhibition in inflammation research
Balanced lipophilicity for cell-based assay compatibility
sEH pathway engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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